molecular formula C13H16N4O2 B1431115 (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 1429309-26-1

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1431115
CAS No.: 1429309-26-1
M. Wt: 260.29 g/mol
InChI Key: ULIBJUUGTOICKK-UHFFFAOYSA-N
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Description

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol: is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the morpholine and pyridine rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for applications in various industries, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-morpholinopyridin-4-yl)-1H-pyrazol-4-ylmethanone
  • (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)ethanol
  • (1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)amine

Uniqueness

(1-(2-morpholinopyridin-4-yl)-1H-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(2-morpholin-4-ylpyridin-4-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-10-11-8-15-17(9-11)12-1-2-14-13(7-12)16-3-5-19-6-4-16/h1-2,7-9,18H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIBJUUGTOICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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